![molecular formula C21H26N6O6S2 B13828700 [(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)
[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, an indane moiety, and a sulfamoyloxycyclopentyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate involves multiple steps. One reported method includes the following stages :
Stage 1: The reaction of (1S,2S,4R)-4-(4-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxycyclopentyl with n-butyllithium in tetrahydrofuran at -78°C.
Stage 2: The intermediate product is then reacted with di(succinimido) carbonate in tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Medicine: The compound could be investigated for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which [(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Sulfamic acid derivatives: Compounds with similar sulfamate groups.
Pyrrolo[2,3-d]pyrimidine derivatives: Compounds with similar core structures.
Indane derivatives: Compounds with similar indane moieties.
Uniqueness
[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H26N6O6S2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate |
InChI |
InChI=1S/C21H26N6O6S2/c22-34(28,29)32-11-14-9-15(10-19(14)33-35(23,30)31)27-8-7-17-20(24-12-25-21(17)27)26-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19H,5-6,9-11H2,(H2,22,28,29)(H2,23,30,31)(H,24,25,26)/t14-,15+,18-,19+/m0/s1 |
InChI Key |
FFRAADNHZXDKGG-QGWWYQLQSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@@H](C5)OS(=O)(=O)N)COS(=O)(=O)N |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)OS(=O)(=O)N)COS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)
![2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol](/img/structure/B13828636.png)
![N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B13828637.png)
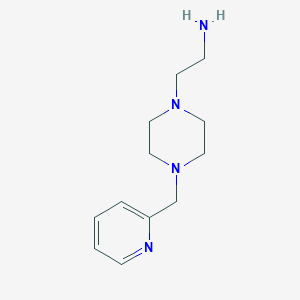
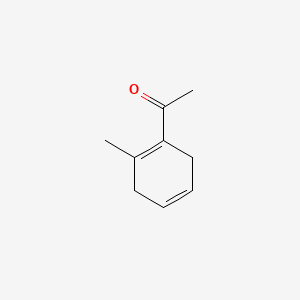

![(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
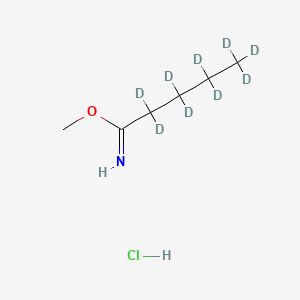
![4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13828663.png)
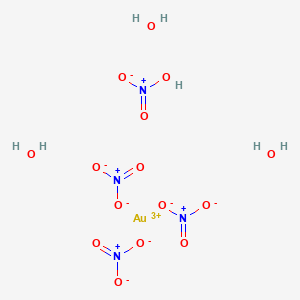
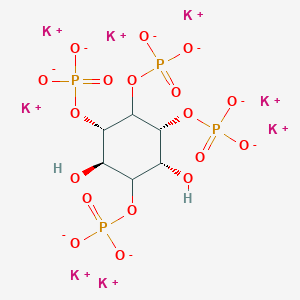
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B13828679.png)
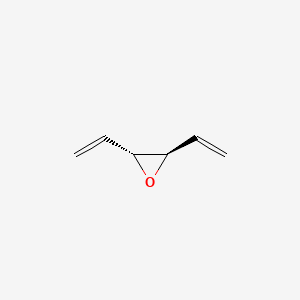
![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
